molecular formula C21H17ClN4O2 B2945510 4-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-75-1

4-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2945510
CAS No.: 899952-75-1
M. Wt: 392.84
InChI Key: XHXVHNCPAWDRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic core with a pyrazole and pyridine ring. Key structural features include:

  • A chloro substituent at position 2.
  • A methyl group at position 2.
  • A phenyl ring at position 1.
  • A 4-methoxyphenyl carboxamide group at position 4.

Properties

IUPAC Name

4-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-13-18-19(22)17(21(27)24-14-8-10-16(28-2)11-9-14)12-23-20(18)26(25-13)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXVHNCPAWDRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors such as 3-methyl-1-phenylpyrazole and 2-chloropyridine under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a methoxyphenyl group is introduced using reagents like sodium methoxide.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro and methoxy positions, using reagents like sodium methoxide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a valuable compound for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its structural features allow it to interact with specific enzymes and receptors, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations in the Pyrazolo[3,4-b]Pyridine Core

Chloro and Methyl Substituents
  • 4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (Z17) : Shares the 4-chloro-3-methyl-pyrazolo[3,4-b]pyridine core but replaces the 4-methoxyphenyl group with a dihydrodioxin ring. This substitution reduces polarity, as evidenced by lower melting points (e.g., 181–183°C for Z17) compared to methoxy-containing analogs .
Carboxamide Group Variations
  • The cyano group reduces steric bulk, leading to higher yields (68%) compared to methoxy analogs .

Physicochemical Properties

Melting Points
  • However, analogs with 4-methoxyphenyl groups (e.g., 3d in ) show higher melting points (181–183°C) due to increased crystallinity from hydrogen bonding .
  • Chloro-Substituted Analogs : Compounds like 3b (171–172°C) and 3e (172–174°C) exhibit similar ranges, suggesting chloro and methyl groups minimally disrupt packing .
Solubility
  • The 4-methoxyphenyl group enhances solubility in polar solvents (e.g., DMF or ethanol) compared to non-polar substituents like dihydrodioxin .

Spectroscopic Data

¹H-NMR Trends
  • 4-Methoxyphenyl Signal : In analogs like 3d , the methoxy proton resonates at δ ~3.8–3.9, distinct from fluorophenyl (δ ~7.2–7.5) or chlorophenyl (δ ~7.4–7.6) groups .
  • Chloro Substituent : Deshields adjacent protons, shifting pyrazolo[3,4-b]pyridine core signals to δ 7.4–8.1 .
Mass Spectrometry
  • The target compound’s molecular ion ([M+H]⁺) is predicted at m/z 407.1 (C₂₁H₁₈ClN₃O₂), based on analogs like 3d (m/z 421.0 for C₂₁H₁₄ClFN₆O) .

Biological Activity

The compound 4-chloro-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the formation of the pyrazole ring followed by various substitution reactions to introduce the chloro and methoxy groups. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies highlight the anticancer activity of this compound against various cancer cell lines. Notably:

  • Cell Lines Tested : The compound has been evaluated against HeLa (cervical cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines.
  • IC50 Values : In comparative studies, it exhibited significant cytotoxicity with IC50 values around 2.59 µM for HeLa cells, indicating potent anticancer effects comparable to standard chemotherapeutic agents like doxorubicin (IC50 = 2.35 µM) .

The mechanisms underlying its anticancer activity include:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at various phases:
    • HeLa Cells : Arrest at the S phase.
    • MCF7 Cells : Arrest at the G2/M phase.
    • HCT-116 Cells : Arrest at the S phase.
    This differential impact on cell cycle progression suggests that the compound can selectively target specific cancer types .
  • Induction of Apoptosis : The compound significantly increases early and late apoptosis in HeLa cells compared to control groups. This is evidenced by enhanced activation of caspases, which are critical for executing apoptosis .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa2.59Cell cycle arrest, apoptosis induction
DoxorubicinHeLa2.35DNA intercalation, apoptosis
Compound AMCF74.66Microtubule destabilization
Compound BHCT-1161.98Topoisomerase inhibition

Case Studies and Research Findings

Several case studies have documented the promising effects of pyrazolo[3,4-b]pyridine derivatives in preclinical settings:

  • Case Study on HeLa Cells : In a study focused on HeLa cells, treatment with the compound resulted in a marked increase in apoptotic markers, including Annexin V positivity and caspase activation .
  • Mechanistic Insights : Molecular modeling studies suggest that the structural features contributing to its binding affinity to target proteins play a crucial role in its anticancer efficacy .

Q & A

Q. Key Reaction Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationDMF, 100°C, 12h65-70>95%
ChlorinationPOCl₃, reflux, 6h80-85>98%
Amide CouplingEDC, HOBt, DCM, RT75>97%

Q. Advanced

  • X-ray Crystallography : Resolve ambiguities in NMR assignments using single-crystal XRD. For example, confirms the monoclinic crystal system (space group P21/c) with bond lengths (1.36–1.42 Å for C-N) and angles (120–122° for pyrazole rings).
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G* basis sets).
  • 2D NMR : Utilize HSQC and HMBC to correlate proton-carbon connectivity ().

Q. Advanced

  • Catalysis : Use Pd catalysts for Suzuki-Miyaura coupling to attach aryl groups (e.g., phenyl at position 1).
  • Solvent Optimization : Replace DMF with DMA for higher cyclization efficiency.
  • Temperature Control : Lower chlorination temperatures (e.g., 50°C) to reduce side reactions.
  • Workup : Liquid-liquid extraction with ethyl acetate/water to recover intermediates ().

What potential biological targets are suggested by its structure?

Q. Basic

  • Kinase Inhibition : The pyrazolo[3,4-b]pyridine scaffold resembles ATP-competitive kinase inhibitors (e.g., JAK2, EGFR).
  • Agrochemical Targets : Chloro and methoxy groups suggest herbicidal activity (analogous to tebufenpyrad; ).
  • Antimicrobial : Pyrazole derivatives often target bacterial topoisomerases ().

Q. Advanced

  • Substituent Variation : Replace 4-chloro with trifluoromethyl () or 4-methoxyphenyl with nitro groups.
  • Scaffold Hopping : Synthesize pyrazolo[3,4-d]pyrimidine analogs ().
  • Bioisosteres : Substitute carboxamide with sulfonamide to assess solubility impacts ().

Q. Example SAR Table :

AnalogR₁R₂IC₅₀ (μM)
ParentClOMe0.45
ACF₃OMe0.32
BClNO₂1.20

Q. Advanced

  • Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility.
  • Prodrugs : Synthesize ester derivatives (e.g., ethyl carboxamate) for improved membrane permeability.
  • Formulation : Use liposomal encapsulation or PEGylation ().

What computational methods predict its binding affinity?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets.
  • QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond acceptors.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories ().

What are the solubility and stability considerations?

Q. Basic

  • Solubility : Low in water (logP ~3.5); use DMSO for in vitro assays.
  • Stability : Degrades under UV light; store in amber vials at -20°C.
  • pH Sensitivity : Carboxamide hydrolysis occurs at pH < 2 or > 10 ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.